Tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate
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Overview
Description
Tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate is a chemical compound with the molecular formula C12H24N2O2. It is commonly used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in peptide synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with cis-3-aminocyclohexylmethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tert-butyl carbamate derivatives, while reduction can produce primary amines.
Scientific Research Applications
Tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, particularly in peptide synthesis.
Biology: The compound is used in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: It is involved in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amine. This property makes it a valuable tool in multi-step organic synthesis, where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-aminocyclohexyl)carbamate
- Tert-butyl (2-aminocyclohexyl)methylcarbamate
- Benzyl (trans-4-aminocyclohexyl)carbamate
Uniqueness
Tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate is unique due to its specific stereochemistry (cis-configuration) and the stability of the tert-butyl carbamate group. This stability allows for selective protection of amines and easy removal under mild conditions, making it particularly useful in complex organic syntheses.
Properties
IUPAC Name |
tert-butyl N-[[(1R,3S)-3-aminocyclohexyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNGGMDLHFWFRK-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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